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Compound of Interest

Compound Name: ARI-3099

Cat. No.: B15602733

These application notes provide a comprehensive guide for utilizing ARI-3099, a potent and
selective inhibitor of Fibroblast Activation Protein (FAP), in cell culture experiments. This
document outlines the mechanism of action of FAP, provides detailed experimental protocols
for assessing the effects of ARI-3099 on cancer cells and cancer-associated fibroblasts
(CAFs), and presents key quantitative data for this compound.

Introduction

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease that is
overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor
microenvironment of most epithelial cancers.[1][2] Its expression in healthy adult tissues is
minimal.[1] FAP plays a crucial role in tumor progression through several mechanisms,
including the remodeling of the extracellular matrix (ECM), promoting tumor cell proliferation
and invasion, and contributing to an immunosuppressive tumor microenvironment.[1][3] FAP's
enzymatic activity and its interaction with other cell surface proteins activate downstream
signaling pathways, such as the PI3K/Akt and Ras-ERK pathways, which are critical for cell
survival and proliferation.[3][4]

ARI-3099 is a potent and selective inhibitor of FAP, making it a valuable tool for studying the
biological functions of FAP and for preclinical evaluation as a potential anti-cancer therapeutic.

Quantitative Data for FAP Inhibitors
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The following table summarizes the inhibitory activity of ARI-3099 and other relevant FAP

inhibitors.
Inhibitory
Compound Target Assay System Reference
Potency
ARI-3099 FAP K_i=9nM [5]
IC_50=236+4.8
ARI-3099 mFAP HEK293 cells
nM
IC_50 = 0.066 +
Val-boroPro FAP [6]
0.011 uM
QCPO1 FAP K_i=1.26 nM [6]
[111InN]QCP02 FAP K_i=16.20 nM [6]

Experimental Protocols
Preparation of ARI-3099 Stock Solution

Objective: To prepare a concentrated stock solution of ARI-3099 for use in cell culture
experiments.

Materials:

e ARI-3099 powder

o Dimethyl sulfoxide (DMSO), sterile
 Sterile microcentrifuge tubes
Protocol:

o Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of ARI-
3099.

o Aseptically weigh the ARI-3099 powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

Gently vortex or sonicate at room temperature until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Cell Culture and Maintenance

Objective: To maintain and passage cancer cell lines and primary cancer-associated fibroblasts
(CAFs) for subsequent experiments.

Materials:

» FAP-positive cancer cell lines (e.g., HT1080, MDA-MB-231, U-87 MG)

e Primary human CAFs (isolated from tumor tissue)

o Complete cell culture medium (specific to cell type, e.g., DMEM or RPMI-1640)
o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA

o Phosphate-Buffered Saline (PBS), sterile

e Cell culture flasks and plates

Protocol for Cancer Cell Lines:

e Culture cells in complete medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

e Subculture the cells when they reach 70-80% confluency.
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e To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at
37°C to detach the cells.

» Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend
the cell pellet in fresh medium.

» Seed the cells into new culture vessels at the appropriate density.

Protocol for Isolation and Culture of Primary CAFs:

Obtain fresh tumor tissue from surgical resections under sterile conditions.
e Wash the tissue with PBS containing antibiotics.

e Mince the tissue into small pieces (2-3 mm?) and place them in a culture flask with a small
volume of FBS supplemented with a high concentration of antibiotics to allow adherence.

 After 24 hours, replace the medium with fresh medium.
o Fibroblast outgrowths should appear within 10-14 days.

e Once confluent, selectively trypsinize the fibroblasts and subculture them in fibroblast growth
medium.[1]

e Maintain CAF cultures at 37°C in a humidified atmosphere with 5% CO2, changing the
medium every 2-3 days.

Cell Viability (MTT) Assay

Objective: To determine the effect of ARI-3099 on the viability of cancer cells and CAFs.
Materials:

o Cells (cancer cells or CAFs)

» ARI-3099 stock solution

o 96-well cell culture plates
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o Complete cell culture medium

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

e Microplate reader

Protocol:

e Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[2]

e Prepare serial dilutions of ARI-3099 in complete culture medium. A typical concentration
range to test is from 0.1 nM to 10 uM.[2]

e Remove the existing medium and add 100 pL of the ARI-3099 dilutions to the respective
wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-
treated wells.

 Incubate the plate for 48-72 hours at 37°C.

e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the
formation of formazan crystals.[2]

o Carefully remove the medium and add 100 pL of solubilization solution to each well.
o Gently shake the plate to dissolve the formazan crystals.
e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using appropriate software (e.g., GraphPad Prism).

Wound Healing (Scratch) Assay

Objective: To assess the effect of ARI-3099 on the collective migration of cells.

Materials:
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e Cells grown to a confluent monolayer in 24-well plates

e ARI-3099

e Serum-free or low-serum medium

» Sterile 200 pL pipette tip or a wound healing insert

e Microscope with a camera

Protocol:

e Seed cells in a 24-well plate and grow them to a confluent monolayer.

o Create a "scratch” or a cell-free gap in the monolayer using a sterile pipette tip or a
specialized insert.[7]

o Wash the wells with PBS to remove detached cells and debris.

e Add fresh medium containing different concentrations of ARI-3099 or vehicle control. Use
serum-free or low-serum medium to minimize cell proliferation.

o Capture images of the scratch at time 0.

¢ Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., 6,
12, and 24 hours).

o Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).

o Calculate the percentage of wound closure relative to the initial area.

Transwell Invasion Assay

Objective: To evaluate the effect of ARI-3099 on the invasive potential of cancer cells.
Materials:

o Transwell inserts (8 um pore size) for 24-well plates
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o Matrigel or other basement membrane matrix

e Cancer cells

e ARI-3099

e Serum-free medium and medium with FBS (as a chemoattractant)
» Cotton swabs

» Fixation solution (e.g., methanol or 4% paraformaldehyde)
 Staining solution (e.g., Crystal Violet or DAPI)

Protocol:

o Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to
solidify at 37°C.[8]

e Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x
10”75 to 5 x 10”5 cells/mL.

» Pre-treat the cell suspension with various concentrations of ARI-3099 or vehicle control for
30-60 minutes.

e Add 600 pL of complete medium containing 10% FBS to the lower chamber of the 24-well
plate.

e Seed 200 pL of the pre-treated cell suspension into the upper chamber of the inserts.[9]
 Incubate the plate for 12-48 hours at 37°C.[9]

 After incubation, remove the non-invading cells from the top surface of the membrane with a
cotton swab.

» Fix the invading cells on the bottom of the membrane with a fixation solution.

 Stain the invading cells with a staining solution.
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o Count the number of stained, invading cells in several random fields of view under a
microscope.

Western Blot Analysis of PI3K/Akt Sighaling Pathway

Objective: To determine the effect of ARI-3099 on the phosphorylation status of key proteins in
the PI3K/Akt pathway.

Materials:

FAP-positive cells

ARI-3099

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

e Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat the cells with an effective concentration of ARI-3099 (e.g., 100 nM) for 2-4 hours.
Include a vehicle control.[2]
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» Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

o Determine the protein concentration of each lysate.

e Denature 20-30 ug of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a membrane.

e Block the membrane for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.
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Caption: FAP signaling pathway and the inhibitory action of ARI-3099.
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Caption: Workflow for the cell viability (MTT) assay.
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Caption: Workflow for the Transwell invasion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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